N'-(4-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide
Description
Properties
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3OS/c15-10-5-2-6-11-12(10)17-14(21-11)19-18-13(20)8-3-1-4-9(16)7-8/h1-7H,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKLLJOZDVDHGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. Studies have shown that N'-(4-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide demonstrates activity against various strains of bacteria and fungi. For instance, compounds with similar structures have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Benzothiazole derivatives are also known for their anticancer activities. Recent studies have highlighted the potential of compounds like this compound in targeting cancer cell lines. For example, research has indicated that derivatives can induce apoptosis in human cervical cancer cells .
Table 2: Summary of Biological Activities
| Activity Type | Target Organisms/Cell Lines | Reference |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | |
| Anticancer | Human cervical cancer cells |
Therapeutic Potential
The therapeutic applications of this compound extend beyond antimicrobial and anticancer activities. The compound's ability to modulate biological pathways makes it a candidate for further exploration in treating diseases such as tuberculosis and other infections resistant to conventional therapies .
Synthesis and Evaluation of Antimicrobial Activity
In a study conducted by Sushil K et al., a series of benzothiazole derivatives were synthesized and evaluated for their antimicrobial properties against various bacterial strains. The results indicated that specific structural modifications enhanced the antibacterial activity significantly .
Anticancer Screening
A comprehensive study by Arun Satyadev et al. focused on the synthesis of benzothiazole-based compounds and their evaluation against multiple cancer cell lines. The findings suggested that certain derivatives exhibited potent anticancer activity, warranting further investigation into their mechanisms of action .
Mechanism of Action
The mechanism of action of N’-(4-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of N'-(4-Chloro-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide and Analogues
Key Observations :
- Hydrazide vs. Sulfonylhydrazide : The target compound’s benzohydrazide group differs from sulfonylhydrazides (e.g., ), which exhibit stronger electron-withdrawing effects and altered hydrogen-bonding capabilities .
- Substituent Effects : Chloro and fluoro substituents on the benzothiazole (target compound) versus difluoro and dioxane rings () modulate electronic properties and bioavailability .
- Core Heterocycles : Pyrazole () and triazole () derivatives lack the benzothiazole’s thiazole ring, impacting aromatic stacking interactions .
Key Observations :
- The target compound’s synthesis likely follows a condensation pathway similar to , where hydrazide intermediates react with aldehydes or acyl chlorides .
- In contrast, triazole derivatives () require cyclization under basic conditions, highlighting divergent mechanistic pathways .
Spectroscopic Properties
Table 3: IR and NMR Spectral Comparisons
Key Observations :
- The target compound’s carbonyl stretch (C=O) in the hydrazide group is expected at ~1660–1680 cm⁻¹, consistent with benzohydrazides in .
- Sulfonylhydrazides () lack a C=O band but show NH stretches overlapping with the target compound’s hydrazide NH .
Table 4: Pharmacological Profiles
Key Observations :
Biological Activity
N'-(4-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide is a compound that belongs to the benzothiazole family, which is recognized for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H10ClN3OS
- Molecular Weight : 305.76 g/mol
The compound features a benzothiazole ring fused with a hydrazide moiety, which contributes to its biological activity. The presence of the chloro and fluorine substituents enhances its reactivity and selectivity towards biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Activity
Benzothiazole derivatives have been widely studied for their antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been reported to inhibit the growth of E. coli and S. aureus with Minimum Inhibitory Concentrations (MIC) in the range of 0.08 to 0.32 μM .
2. Anticancer Activity
The compound has shown promise in anticancer research, particularly against various cancer cell lines. Studies indicate that benzothiazole derivatives can inhibit specific enzymes involved in cancer cell proliferation, leading to reduced viability of cancer cells. For example, a related compound demonstrated IC50 values of approximately 7.7 μM against non-small cell lung cancer cell lines .
Case Studies
Several case studies highlight the biological efficacy of benzothiazole derivatives:
- Study on Antimicrobial Properties : A series of synthesized benzothiazoles were tested against Candida albicans and E. coli. The results indicated that compounds with similar structures to this compound exhibited strong antifungal and antibacterial activity .
- Study on Anticancer Effects : In a study evaluating the anticancer potential of benzothiazole derivatives, compounds were found to induce apoptosis in cancer cells through the activation of caspase pathways. The study reported effective inhibition of tumor growth in xenograft models .
The mechanisms underlying the biological activity of this compound include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Cell Membrane Disruption : Antimicrobial activity may result from the disruption of bacterial cell membranes, leading to cell lysis.
Comparative Analysis
| Compound Name | Antimicrobial Activity (MIC μM) | Anticancer Activity (IC50 μM) |
|---|---|---|
| This compound | 0.08 - 0.32 | 7.7 |
| Benzothiazole Derivative A | 0.25 | 9.2 |
| Benzothiazole Derivative B | NT | 11.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
